molecular formula C7H3BrFNS B13430717 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Cat. No.: B13430717
M. Wt: 232.07 g/mol
InChI Key: BUQTULQICLEVHK-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-sulphanylbenzonitrile is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-3-fluoro-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H

InChI Key

BUQTULQICLEVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)S)F)Br

Origin of Product

United States

Methodological & Application

Use of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Scaffold – 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Introduction: The "Ortho-Effect" Advantage

In modern drug discovery, the demand for highly functionalized, fused heterocyclic cores is insatiable. This compound (also known as 4-Bromo-3-fluoro-2-mercaptobenzonitrile) represents a "privileged scaffold" due to its dense, orthogonal functionalization.

Unlike simple benzonitriles, this molecule offers a unique 1,2,3,4-substitution pattern :

  • Position 1 (Nitrile): An electrophilic "anchor" for cyclization.

  • Position 2 (Thiol): A high-reactivity nucleophile for S-alkylation or S-amination.

  • Position 3 (Fluorine): Located between the thiol and the bromine. This "inner" fluorine modulates the pKa of the thiol via induction and provides metabolic stability to the final heterocycle.

  • Position 4 (Bromine): A sterile handle for late-stage diversification (Suzuki/Buchwald couplings) after the heterocyclic core is constructed.

This guide details two divergent protocols to convert this single scaffold into either Benzo[d]isothiazoles or Benzo[b]thiophenes , followed by a strategy for late-stage arylation.

Divergent Synthetic Pathways (Visual Workflow)

The following diagram illustrates the bifurcation of the scaffold into two distinct heterocyclic classes based on the choice of reagents.

G Scaffold 4-Bromo-3-fluoro- 2-sulphanylbenzonitrile (Starting Material) HOSA Reagent A: Hydroxylamine-O-sulfonic acid (HOSA) Scaffold->HOSA Haloester Reagent B: Ethyl bromoacetate + NaOEt Scaffold->Haloester Isothiazole Product A: 6-Bromo-7-fluorobenzo[d] isothiazol-3-amine HOSA->Isothiazole N-S Bond Formation & Cyclization Suzuki Late-Stage: Pd-Catalyzed Coupling (Ar-B(OH)2) Isothiazole->Suzuki Benzothiophene Product B: Ethyl 3-amino-6-bromo- 7-fluorobenzo[b]thiophene- 2-carboxylate Haloester->Benzothiophene Gewald-type Cyclization Benzothiophene->Suzuki FinalDrug Diversified Library Candidate Suzuki->FinalDrug C-C Bond Formation

Caption: Divergent synthesis map showing the transformation of the core scaffold into two distinct heterocyclic classes and subsequent functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-7-fluorobenzo[d]isothiazol-3-amine

This reaction utilizes Hydroxylamine-O-sulfonic acid (HOSA) to effectively "insert" a nitrogen atom, forming the N-S bond and cyclizing onto the nitrile in one pot.

  • Mechanism: The thiolate attacks the amine of HOSA (S-amination) to form a thiohydroxylamine intermediate, which undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Critical Note: The fluorine at position 3 (adjacent to the thiol) exerts an electron-withdrawing effect, potentially reducing the nucleophilicity of the sulfur. Using a slightly stronger base (KOH) and polar solvent (DMF) is recommended over standard aqueous conditions.

Reagents:

  • Scaffold (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • KOH (2.5 equiv)

  • Solvent: DMF/Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (4.3 mmol) of This compound in 10 mL of DMF.

  • Deprotonation: Cool to 0°C. Add a solution of KOH (0.6 g, 10.7 mmol) in 2.5 mL water dropwise. The solution may turn yellow/orange (thiolate formation). Stir for 15 min.

  • Amination: Add HOSA (0.58 g, 5.1 mmol) portion-wise over 10 minutes. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (the nitrile spot will disappear).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product, 6-Bromo-7-fluorobenzo[d]isothiazol-3-amine , typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from Ethanol.

Protocol B: Synthesis of Ethyl 3-amino-6-bromo-7-fluorobenzo[b]thiophene-2-carboxylate

This is a variation of the Gewald reaction . The thiol alkylates an


-haloester, creating a sulfide intermediate with an active methylene group that cyclizes onto the nitrile.

Reagents:

  • Scaffold (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) for alkylation

  • Sodium Ethoxide (NaOEt) (1.5 equiv) for cyclization

  • Solvent: Acetone (Step 1), Ethanol (Step 2)

Step-by-Step Procedure:

  • S-Alkylation: Dissolve 1.0 g of scaffold in 15 mL Acetone. Add K₂CO₃ (1.2 g) and Ethyl bromoacetate (0.53 mL). Reflux for 2 hours.

  • Isolation of Intermediate: Filter off inorganic salts and evaporate the solvent. The residue is the linear sulfide intermediate: Ethyl 2-((3-bromo-2-cyano-4-fluorophenyl)thio)acetate.

  • Thorpe-Ziegler Cyclization: Dissolve the crude residue in 10 mL of anhydrous Ethanol.

  • Base Addition: Add fresh NaOEt (21% wt in EtOH, 2.5 mL) dropwise at room temperature. The mixture will darken.

  • Reflux: Heat to reflux for 1-2 hours to drive the nucleophilic attack of the

    
    -carbon on the nitrile.
    
  • Quench: Cool to room temperature and pour into ice water. Neutralize carefully with dilute HCl to pH 7.

  • Isolation: Collect the precipitate. The product is the 3-amino-benzo[b]thiophene derivative. The 3-amino group is now available for amide coupling or reductive deamination.

Comparative Data & Reaction Parameters

ParameterProtocol A (Isothiazole)Protocol B (Benzothiophene)
Key Reagent Hydroxylamine-O-sulfonic acid (HOSA)Ethyl bromoacetate / NaOEt
Reaction Type S-Amination / CyclizationS-Alkylation / Condensation
Primary Solvent DMF / WaterAcetone (Step 1) / EtOH (Step 2)
Temp / Time 0°C to RT / 3-4 hReflux / 2 h + 2 h
Regiochemistry 7-Fluoro-6-bromo isomer7-Fluoro-6-bromo isomer
Yield (Typical) 75 - 85%65 - 75%
Major Byproduct Disulfide dimer (if O2 present)Hydrolysis of ester (if wet)

Late-Stage Diversification: The 4-Bromo Handle

Once the heterocyclic core is formed, the bromine atom (originally at position 4 of the benzene ring) ends up at Position 6 of the fused system (due to numbering changes where Sulfur becomes position 1 and the fusion bond is 3a-7a).

Protocol: Suzuki-Miyaura Coupling

  • Substrate: 6-Bromo-7-fluorobenzo[d]isothiazol-3-amine (from Protocol A).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Partner: Phenylboronic acid (1.5 equiv).

  • Base/Solvent: 2M Na₂CO₃ / 1,4-Dioxane (1:3 ratio).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (Argon).

Why this works: The fluorine atom at position 7 (ortho to the bromine) creates an electron-deficient environment around the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle, often making these substrates more reactive than their non-fluorinated counterparts.

References

  • Synthesis of Benzo[d]isothiazoles

    • Methodology: "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024.[1]

    • Source:

  • Reactivity of HOSA

    • Reagent Profile: "Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent."[2] Nottingham Trent University IRep.

    • Source:

  • Benzothiophene Synthesis (Gewald Variation)

    • Protocol: "Efficient synthesis of benzothiophenes by [4+1] cycloaddition of 2-mercaptobenzaldehyde derivatives.
    • Source:

  • Commercial Availability & Properties

    • Data: "4-Bromo-3-fluoro-2-mercaptobenzonitrile CAS 1823966-25-1." ChemScene.
    • Source:

Sources

Application Notes and Protocols for 4-Bromo-3-fluorobenzonitrile in Materials Science and Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Building Block

A Note on the Subject Compound: Initial searches for "4-Bromo-3-fluoro-2-sulphanylbenzonitrile" did not yield specific literature for its application in materials science or OLEDs. This guide will therefore focus on the closely related and well-documented precursor, 4-Bromo-3-fluorobenzonitrile (CAS 133059-44-6) . The principles, protocols, and applications discussed herein provide a robust framework for researchers utilizing halogenated benzonitrile derivatives in the synthesis of advanced organic electronic materials. The versatile reactivity of this molecule, particularly at the bromine-substituted position, makes it an excellent starting point for creating bespoke materials for next-generation optoelectronic devices.

Introduction: The Strategic Value of 4-Bromo-3-fluorobenzonitrile

4-Bromo-3-fluorobenzonitrile is a multifunctional building block of significant interest in the fields of medicinal chemistry, materials science, and organic electronics.[1][2] Its utility is derived from the distinct reactivity of its functional groups:

  • Aryl Bromide: The bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the straightforward formation of carbon-carbon or carbon-nitrogen bonds, which is fundamental to constructing the complex architectures of modern OLED materials.

  • Fluorine Substituent: The presence of a fluorine atom can significantly influence the electronic properties of the final molecule, such as tuning the HOMO/LUMO energy levels, enhancing thermal stability, and improving device lifetime.[4]

  • Benzonitrile Group: The electron-withdrawing nitrile (-CN) moiety is a common component in materials for thermally activated delayed fluorescence (TADF) and in electron-transporting materials, helping to modulate charge carrier mobility and excited state energies.[4][5]

This unique combination of functionalities makes 4-Bromo-3-fluorobenzonitrile a powerful precursor for synthesizing a variety of OLED materials, including host materials for phosphorescent and TADF emitters, as well as charge-transporting molecules.[1][5][6] This guide will provide a detailed protocol for the synthesis of a representative carbazole-benzonitrile derivative, a class of molecules widely used as host materials in high-efficiency OLEDs, and the subsequent fabrication of a device.[5]

Synthesis of a High-Performance Host Material: 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile

The synthesis of advanced materials for OLEDs often involves the coupling of electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties. Carbazole is a well-established hole-transporting unit used in numerous high-performance OLED materials.[1][7] The following protocol details the synthesis of 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile via a Buchwald-Hartwig amination, a cornerstone reaction in modern organic synthesis for forming C-N bonds.[2]

Underlying Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 4-Bromo-3-fluorobenzonitrile) and an amine (9H-Carbazole).[2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[2][3]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination Carbazole-H amido_complex Ar-Pd(II)-N(Carbazole)(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-N(Carbazole) reductive_elimination->product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with carbazole.[3][8][9]

Materials:

  • 4-Bromo-3-fluorobenzonitrile (1.0 eq)

  • 9H-Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand (e.g., XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-fluorobenzonitrile, 9H-Carbazole, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Preparation: In a separate flask or glovebox, prepare a stock solution of the palladium precursor (Pd₂(dba)₃) and the phosphine ligand in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the main reaction flask, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile as a solid. Further purification for OLED-grade material can be achieved by temperature-gradient sublimation.

Material Properties and Characterization

The synthesized 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile is a bipolar host material, combining the hole-transporting nature of carbazole with the electron-accepting character of the fluorobenzonitrile moiety.[5] Proper characterization is essential to determine its suitability for OLED applications.

PropertyTypical Characterization TechniqueExpected Characteristics for a Host Material
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td > 300 °C) to withstand the vacuum deposition process and device operation.[10]
Morphological Stability Differential Scanning Calorimetry (DSC)High glass transition temperature (Tg > 100 °C) to ensure the formation of stable amorphous films and prevent crystallization, which can lead to device failure.[10]
Electrochemical Properties Cyclic Voltammetry (CV)HOMO level should be aligned for efficient hole injection from the adjacent hole-transport layer (typically -5.4 to -5.8 eV). LUMO level should be sufficiently high to confine electrons within the emissive layer.[11]
Photophysical Properties UV-Vis and Photoluminescence SpectroscopyWide optical bandgap and high triplet energy (Eₜ > energy of the guest emitter) are crucial to confine the excitons on the guest emitter and prevent reverse energy transfer.[7] For a host for blue phosphorescent emitters, Eₜ should be > 2.7 eV.

Application in OLEDs: Device Fabrication and Performance

The synthesized 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile can be used as a host material in the emissive layer (EML) of a phosphorescent or TADF OLED. This section provides a representative protocol for the fabrication of a green phosphorescent OLED (PhOLED) by vacuum thermal evaporation.

Principles of OLED Device Architecture

A multilayer OLED is a solid-state device where thin organic layers are sandwiched between two electrodes.[12] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers travel through the transport layers and recombine in the emissive layer to form excitons, which then decay radiatively to produce light.[13] Each layer is designed with specific energy levels and transport properties to ensure efficient charge injection, transport, and balanced recombination in the EML.[11]

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) (e.g., TPBi) EIL->ETL EML Emissive Layer (EML) Host: 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile Guest: Ir(ppy)₃ ETL->EML HTL Hole Transport Layer (HTL) (e.g., NPB) EML->HTL HIL Hole Injection Layer (HIL) (e.g., HAT-CN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Figure 2: A representative multilayer OLED device architecture.

Protocol for OLED Fabrication via Thermal Evaporation

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole-Injection Layer (HIL): HAT-CN

    • Hole-Transporting Layer (HTL): NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)

    • Host (EML): 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile (synthesized)

    • Guest Emitter (EML): Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III))

    • Electron-Transporting Layer (ETL): TPBi (2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

    • Electron-Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode Metal: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning facility (ultrasonic bath, DI water, solvents)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.[14]

  • Material Loading: Load the purified organic materials and metals into separate crucibles within the vacuum chamber.

  • Layer Deposition: Once the chamber reaches a high vacuum (< 5 x 10⁻⁶ Torr), sequentially deposit the layers by heating the respective crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure would be:

    • HIL: HAT-CN (10 nm)

    • HTL: NPB (40 nm)

    • EML: 4-(9H-carbazol-9-yl)-3-fluorobenzonitrile doped with 8% Ir(ppy)₃ (30 nm)

    • ETL: TPBi (30 nm)

    • EIL: LiF (1 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: After deposition, transfer the devices to an inert atmosphere glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from degradation.

Expected Device Performance

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Performance MetricDescriptionExpected Values for a Green PhOLED
Turn-on Voltage (V_on) The voltage at which the device begins to emit light (e.g., at 1 cd/m²).< 3.5 V
Maximum Luminance (L_max) The highest brightness achieved by the device.> 10,000 cd/m²
Current Efficiency (η_c) The ratio of luminance (cd/m²) to current density (mA/cm²).> 40 cd/A
External Quantum Efficiency (EQE) The ratio of photons emitted from the device to the number of electrons injected.> 15%
CIE 1931 Coordinates (x, y) The color coordinates of the emitted light.For green emission from Ir(ppy)₃, approximately (0.30, 0.61).[7]
Operational Lifetime (LT₅₀) The time it takes for the device's luminance to drop to 50% of its initial value.Highly dependent on materials and encapsulation; can range from hundreds to thousands of hours at 1000 cd/m².[10]

Conclusion

4-Bromo-3-fluorobenzonitrile is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its strategic combination of a reactive bromine site, an electron-withdrawing nitrile group, and a fluorine substituent allows for the rational design of molecules with tailored optoelectronic properties. Through well-established synthetic methodologies like the Buchwald-Hartwig amination, it can be readily incorporated into high-performance host materials for phosphorescent and TADF OLEDs. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to leverage this compound in the development of next-generation, high-efficiency lighting and display technologies.

References

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  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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  • Multiple Carbazole-Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39623448/]
  • Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
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  • Carbazole-Based Thermally Activated Delayed Fluorescent Emitters for Efficient Pure Blue Organic Light-Emitting Diodes. SSRN. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4374345]
  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. Arizona State University Research Repository. [URL: https://repository.asu.edu/items/55322]
  • NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. Chemistry & Chemical Technology. [URL: https://ms.lp.edu.ua/sites/default/files/2021/15/2/17_0.pdf]
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-buchwald-hartwig-reagent-guide.pdf]
  • Achieving High Efficiency Green/Red Phosphorescent OLEDs via Benzonitrile and Indenocarbazole Functionalized Bipolar Host. ResearchGate. [URL: https://www.researchgate.net/publication/386457112_Achieving_High_Efficiency_GreenRed_Phosphorescent_OLEDs_via_Benzonitrile_and_Indenocarbazole_Functionalized_Bipolar_Host]
  • Advancing OLED Performance with Custom Synthesis. DigiChem. [URL: https://www.digichem.co/blog/advancing-oled-performance-with-custom-synthesis]
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  • Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole and its Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem. [URL: https://www.benchchem.com/application-notes/9-(4-fluorophenyl)-9h-carbazole-oleds]
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0455]
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  • Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195029/]
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  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qm/d0qm00898a]
  • Functionalization of phosphorescent emitters and their host materials by main-group elements for phosphorescent organic light-emitting devices. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c5cs00169f]

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges encountered when converting anilines to aryl halides, cyanides, and other derivatives, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the "why" behind each experimental choice, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Sandmeyer reaction can be attributed to several critical factors, primarily revolving around the stability of the diazonium salt intermediate and the efficiency of the subsequent copper-catalyzed substitution.[1][2]

Key Areas for Investigation:

  • Incomplete Diazotization: The initial conversion of the aniline to its corresponding diazonium salt is paramount. Insufficient acid or sodium nitrite can lead to unreacted starting material.[2] It's crucial to test for the presence of excess nitrous acid after the addition of sodium nitrite using starch-iodide paper (a dark blue color indicates excess).[2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[3][4][5] This decomposition often leads to the formation of phenols as a major byproduct when the diazonium salt reacts with water.[6]

  • Side Product Formation: Besides phenols, other common side products include biaryls, which arise from the coupling of aryl radicals.[7]

Immediate Troubleshooting Steps:

  • Verify Diazotization Completion: Use starch-iodide paper to ensure a slight excess of nitrous acid.

  • Strict Temperature Control: Maintain a temperature of 0-5°C throughout the diazotization and before the addition to the copper(I) salt solution.[8][9]

  • Minimize Water Content (for certain applications): While the reaction is often aqueous, minimizing unnecessary water can reduce phenol formation. For sensitive substrates, consider alternative diazotization methods in organic solvents.[10]

Q2: I'm observing significant phenol byproduct formation. How can I minimize this?

The formation of phenols is a classic side reaction in the Sandmeyer process, resulting from the reaction of the diazonium salt with water.[6]

Causality and Mitigation:

The diazonium group is an excellent leaving group (as N₂ gas), and in an aqueous acidic environment, water can act as a nucleophile, leading to the formation of a phenol. This process is accelerated by higher temperatures.

Strategies to Minimize Phenol Formation:

  • Rigorous Temperature Control: As previously mentioned, maintaining a low temperature (0-5°C) is the most critical factor in preserving the diazonium salt and preventing its premature decomposition to a phenol.[8][9]

  • Acid Concentration: A sufficiently high concentration of acid is necessary to suppress the side reaction of the diazonium salt coupling with unreacted aniline to form azo compounds.[11]

  • Efficient Copper-Catalyzed Substitution: Ensuring the rapid and efficient reaction of the diazonium salt with the copper(I) catalyst will outcompete the slower reaction with water. This can be achieved by using a well-prepared, active copper(I) salt solution.

Q3: The stability of my diazonium salt seems to be an issue, even at low temperatures. What factors influence its stability?

The inherent stability of an aryl diazonium salt is influenced by several factors beyond just temperature.[3][4]

FactorInfluence on StabilityRationale
Electronic Effects of Substituents Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase stability.[3]These groups help to delocalize the positive charge of the diazonium group through resonance, thus stabilizing the intermediate.[4]
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease stability.[3]These groups further destabilize the already electron-deficient diazonium group.
Counterion Larger, non-nucleophilic anions (e.g., tetrafluoroborate, BF₄⁻) enhance stability.[5][12]Smaller, more nucleophilic anions like chloride (Cl⁻) can facilitate decomposition.[5] Benzenediazonium fluoroborate is notably more stable and can sometimes be isolated.[13]
Solvent Polar aprotic solvents are often preferred for enhancing stability.[3]The choice of solvent can influence the solubility and reactivity of the diazonium salt.

Practical Implications:

For anilines with electron-withdrawing groups, it is imperative to use the freshly prepared diazonium salt immediately and ensure the most efficient subsequent reaction to minimize decomposition. If stability is a persistent issue, consider converting the diazonium chloride to the more stable tetrafluoroborate salt via the Balz-Schiemann reaction.[7][14]

Q4: Should I be concerned about the safety of handling diazonium salts?

Yes, extreme caution is advised. Many diazonium salts, especially nitrates, are dangerously explosive in their dry, solid state.[4][5] For this reason, they are almost always prepared in situ and used immediately in solution.[4][13] Never attempt to isolate diazonium salts unless you are using a protocol specifically designed for creating more stable versions, such as the tetrafluoroborate salts, and are fully aware of the associated risks.[13]

Experimental Protocols and Methodologies

Detailed Step-by-Step Protocol for a General Sandmeyer Reaction (Chlorination of Aniline)

This protocol outlines the synthesis of chlorobenzene from aniline.

Part 1: Preparation of Copper(I) Chloride Solution [6][15]

  • In a suitable flask, dissolve copper(II) sulfate pentahydrate in water.

  • Add sodium chloride and heat until a clear green solution is obtained.[15]

  • Separately, prepare a solution of sodium bisulfite.

  • Slowly add the sodium bisulfite solution to the hot copper(II) solution. The solution will turn a brownish color.

  • Allow the white precipitate of copper(I) chloride to settle.

  • Decant the supernatant and wash the precipitate with water.

  • Dissolve the copper(I) chloride precipitate in concentrated hydrochloric acid to form the catalyst solution. Keep this solution cold.

Part 2: Diazotization of Aniline [2][15]

  • In a separate flask, add aniline to a mixture of concentrated hydrochloric acid and water.

  • Cool this mixture to 0-5°C in an ice-salt bath with vigorous stirring.[2]

  • Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension, ensuring the temperature remains between 0 and 5°C.[2]

  • After the complete addition of the sodium nitrite solution, test for a slight excess of nitrous acid using starch-iodide paper.[2]

Part 3: The Sandmeyer Reaction [6][15]

  • Slowly and carefully add the cold diazonium salt solution from Part 2 to the stirred copper(I) chloride solution from Part 1.

  • A vigorous evolution of nitrogen gas will be observed.[6]

  • After the addition is complete, gently warm the reaction mixture (e.g., to 60-70°C) to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture to room temperature. The product, chlorobenzene, will separate as an oily layer.

  • Separate the organic layer and wash it with water, followed by a dilute sodium hydroxide solution to remove any phenolic byproducts, and then again with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purify the product by distillation.

Visualizing the Chemistry

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] The key steps involve a single electron transfer from the copper(I) catalyst to the diazonium salt.[16][17]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl 0-5°C Cu_I Cu(I)X Aryl_Radical Ar• Diazonium->Aryl_Radical e⁻ from Cu(I) Cu_II Cu(II)X₂ Product Ar-X Aryl_Radical->Product + Cu(II)X₂ Product->Cu_I Regenerates Catalyst

Caption: The mechanism of the Sandmeyer reaction.

Troubleshooting Workflow

This diagram provides a logical progression for diagnosing and resolving common issues in the Sandmeyer reaction.

Troubleshooting_Workflow Start Low Yield or No Product Check_Diazotization Check Diazotization (Starch-Iodide Paper) Start->Check_Diazotization Temp_Control Verify Temperature (0-5°C) Start->Temp_Control Side_Products Analyze Byproducts (TLC, GC-MS) Start->Side_Products Incomplete_Diazotization Incomplete Diazotization Check_Diazotization->Incomplete_Diazotization Negative Decomposition Diazonium Decomposition Temp_Control->Decomposition Too High Phenol_Formation Phenol Formation Side_Products->Phenol_Formation Phenol Detected Adjust_Reagents Adjust NaNO₂/Acid Stoichiometry Incomplete_Diazotization->Adjust_Reagents Improve_Cooling Improve Cooling/ Slow Addition Decomposition->Improve_Cooling Phenol_Formation->Improve_Cooling Optimize_Catalyst Optimize Catalyst Activity/Concentration Phenol_Formation->Optimize_Catalyst Success Successful Reaction Adjust_Reagents->Success Improve_Cooling->Success Optimize_Catalyst->Success

Caption: A workflow for troubleshooting the Sandmeyer reaction.

References

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile: Navigating Diazotization and Nucleophilic Substitution Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and sulfur moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The title compound, 4-Bromo-3-fluoro-2-sulphanylbenzonitrile, represents a valuable building block, possessing a unique substitution pattern that offers multiple handles for further chemical elaboration. This guide provides an in-depth comparison of two primary synthetic strategies for its preparation: the classic Sandmeyer-type reaction via a diazonium salt intermediate and a modern Nucleophilic Aromatic Substitution (SNAr) approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols based on analogous transformations, and offer a comparative analysis to inform your synthetic planning.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted aromatic compounds often requires careful strategic planning to control regioselectivity. The target molecule, with its vicinal fluoro, sulphanyl, and cyano groups, alongside a bromine atom, presents a non-trivial synthetic challenge. The key transformations involve the selective introduction of a sulfur nucleophile onto a highly functionalized benzene ring. This guide will explore the two most logical and mechanistically distinct approaches to achieve this transformation.

Route 1: The Diazotization-Xanthate Pathway (Leuckart Thiophenol Reaction)

This classical yet highly reliable route leverages the conversion of a primary aromatic amine into a versatile diazonium salt, which is then trapped by a sulfur nucleophile. The most common variant for synthesizing aryl thiols is the Leuckart thiophenol reaction, which employs potassium ethyl xanthate.[1][2][3] The readily available precursor, 2-amino-4-bromo-3-fluorobenzonitrile, makes this an attractive and direct approach.

The overall transformation proceeds in two main stages:

  • Diazotization: The conversion of the aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[4][5]

  • Sulphanylation: The reaction of the diazonium salt with potassium ethyl xanthate to form an aryl xanthate intermediate, followed by basic hydrolysis to yield the target thiophenol.[2][6]

Mechanistic Considerations

The diazotization reaction is a well-understood process initiated by the formation of the nitrosyl cation (NO⁺) or a related species, which electrophilically attacks the primary amine.[5] The subsequent Sandmeyer-type reaction with the xanthate is believed to proceed via a radical mechanism, often catalyzed by copper(I) salts, although they are not strictly required for this specific variant.[2] The xanthate serves as a robust and easily handled sulfur source. The final hydrolysis step is a standard saponification of the xanthate ester.

Visualizing the Workflow: Diazotization-Xanthate Route

Diazotization_Xanthate_Route cluster_0 Part 1: Diazotization cluster_1 Part 2: Sulphanylation & Hydrolysis A 2-Amino-4-bromo- 3-fluorobenzonitrile B Arenediazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C D Aryl Xanthate Intermediate B->D Addition of KEX Solution C Potassium Ethyl Xanthate (KEX) E 4-Bromo-3-fluoro-2- sulphanylbenzonitrile D->E 1. NaOH (aq) 2. Acidic Workup

Caption: Workflow for the synthesis via the Diazotization-Xanthate pathway.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the Leuckart thiophenol reaction and should be considered a representative method.

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromo-3-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear (or nearly clear) and should be used immediately in the next step.

Part B: Sulphanylation and Hydrolysis

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Part A to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. An oily aryl xanthate intermediate should separate.

  • Add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate.

  • Cool the reaction mixture to room temperature and filter off any solid byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic (pH ~1). The desired thiophenol will precipitate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway offers a mechanistically distinct alternative, avoiding the often-unstable diazonium intermediates. This reaction requires an aromatic ring that is "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.[7][8] In our target molecule, the cyano group is a powerful EWG.

For this route, a hypothetical but plausible starting material would be 4-bromo-2,3-difluorobenzonitrile . Here, the fluorine atom at the 2-position, which is ortho to the activating cyano group, would serve as the leaving group. In SNAr reactions, fluoride is an excellent leaving group, a counter-intuitive but well-established phenomenon attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[9][10]

Mechanistic Considerations

The SNAr mechanism is a two-step addition-elimination process.[11]

  • Addition: The sulfur nucleophile (e.g., hydrosulfide anion, SH⁻) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group.

  • Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Visualizing the Workflow: SNAr Route

SNAr_Route Start 4-Bromo-2,3-difluorobenzonitrile (Hypothetical Precursor) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Sulfur Nucleophile (e.g., NaSH) Product 4-Bromo-3-fluoro-2- sulphanylbenzonitrile Intermediate->Product Elimination of F⁻

Caption: Proposed workflow for the synthesis via the SNAr pathway.

Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for SNAr reactions of activated aryl fluorides with sulfur nucleophiles.

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the starting material, 4-bromo-2,3-difluorobenzonitrile (1.0 eq), in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium hydrosulfide (NaSH) (1.1-1.5 eq) in portions at room temperature. Caution: NaSH is hygroscopic and can release H₂S gas upon contact with acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the thiolate and precipitate the product.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Comparative Analysis

FeatureRoute 1: Diazotization-XanthateRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Amino-4-bromo-3-fluorobenzonitrile4-Bromo-2,3-difluorobenzonitrile (or similar)
Precursor Availability Commercially available.Likely requires multi-step synthesis; not readily available.
Reaction Conditions Low temperatures (0-5 °C) for diazotization; reflux for hydrolysis. Requires careful temperature control.Typically room temperature to moderate heating. Generally milder.
Intermediates Involves a potentially unstable and explosive diazonium salt intermediate.[1]Involves a more stable, albeit transient, Meisenheimer complex.[11]
Reagents & Safety Uses NaNO₂ (oxidizer) and strong acids. Diazonium salts can be hazardous if isolated.[1]Uses NaSH (potential H₂S release) and polar aprotic solvents (DMF, DMSO).
Scope & Reliability Well-established, classical reaction with broad scope for aryl thiol synthesis.[2]Highly effective but dependent on proper ring activation (EWG ortho/para to leaving group).
Yield & Purity Yields can be variable; side reactions can occur, potentially complicating purification.Often proceeds in high yield with good selectivity, leading to cleaner reactions.
Scalability Scalable, but requires stringent safety protocols for handling diazonium intermediates.Generally considered more amenable to safe scale-up.

Conclusion and Recommendation

Both the Diazotization-Xanthate and the SNAr routes present chemically sound strategies for the synthesis of this compound.

Route 1 (Diazotization-Xanthate) is the most practical and immediately viable approach due to the commercial availability of the key starting material, 2-amino-4-bromo-3-fluorobenzonitrile. While it involves the handling of potentially hazardous diazonium intermediates and may require more effort in purification, its foundation in well-documented, classical chemistry makes it a reliable choice for laboratory-scale synthesis.

Route 2 (SNAr) represents a more modern and potentially cleaner and safer alternative. However, its primary drawback is the likely need to first synthesize the activated precursor, 4-bromo-2,3-difluorobenzonitrile. This would add several steps to the overall sequence, increasing time and cost. If the precursor were readily available or if a project required the synthesis of numerous analogues where the SNAr step could be applied broadly, this route would become highly attractive, especially for larger-scale production.

For researchers requiring immediate access to the target compound, the Diazotization-Xanthate pathway is the recommended starting point. For long-term process development or analogue synthesis campaigns, an initial investment in developing a robust synthesis for the SNAr precursor could prove highly beneficial.

References

  • U.S. Patent 6,054,622A, "Aromatic hydroxythiol synthesis using diazonium salts," issued April 25, 2000.
  • Aryl diazonium salt and thioacetamide: A catalyst free, efficient blend of inexpensive arylating agent with “S” surrogate for sulphides synthesis. (n.d.). Supporting Information.
  • Leuckart thiophenol reaction. (n.d.). In Grokipedia.
  • Mereyala, H. B., & Gurrala, S. R. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Leuckart thiophenol reaction. (2023, September 27). In Wikipedia. [Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Leuckart Thiophenol Reaction. (n.d.). Merck Index.
  • Caballero-Muñoz, A., Rosas-Ortega, M., Díaz-Salazar, H., & Porcel, S. (2022). C−S Cross‐Coupling of Aryldiazonium Salts with Thiols Mediated by Gold. European Journal of Organic Chemistry.
  • Leuckart thiophenol reaction. (n.d.). In Hellenica World.
  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). BenchChem.
  • Nucleophilic aromatic substitution. (2024, January 21). In Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 4-Bromo-2,6-difluorobenzonitrile synthesis. (n.d.). ChemicalBook.
  • Leuckart Thiophenol Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applic
  • CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.).
  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). The Organic Chemistry Tutor. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • Akhtar, T., et al. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o833.
  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com.
  • 4-Bromo-2-fluoro-3-methylbenzonitrile. (n.d.). MySkinRecipes.
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.).
  • Application Notes and Protocols: Potassium Ethyl Xanthate in Coordin
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). Beilstein Journal of Organic Chemistry.
  • Lec4 - Diazotization Reactions. (2024, February 23). Professor Dave Explains. [Link]

  • Understanding the molecular structure of potassium ethyl xanth
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing.
  • Potassium ethyl xanthate – Knowledge and References. (n.d.). Taylor & Francis.
  • Typical procedure for the synthesis of xanthates. (2007). The Royal Society of Chemistry.
  • Pomianowski, A., & Leja, J. (1963). Spectrophotometric study of xanthate and dixanthogen solutions. Transactions of the Canadian Institute of Mining and Metallurgy, 66, 125-135.

Sources

Quantitative NMR (qNMR) analysis for purity assessment of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of drug development, 4-Bromo-3-fluoro-2-sulphanylbenzonitrile represents a challenging intermediate due to its poly-functionalized core (halogenated, nitrile, and thiol groups). While HPLC-UV is the industry workhorse for purity assessment, it suffers from a critical flaw for this specific molecule: the lack of a reliable molar response factor for the oxidatively labile thiol group.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for assessing the absolute purity of this compound. By leveraging the specific properties of the


 nucleus and the absolute molar response of NMR, we eliminate the need for identical reference standards—a bottleneck in early-stage development.

Part 1: Technical Deep Dive & Molecule Analysis

The Analyte: this compound

The molecule presents unique spectroscopic handles and stability challenges that dictate the analytical strategy.[1]

FeatureNMR ImpactAnalytical Challenge
Thiol Group (-SH) Labile proton (exchangeable).Prone to oxidation (Disulfide formation). HPLC response factors for monomer vs. dimer often differ.
Fluorine (-F) High Value Target:

is 100% natural abundance, spin 1/2.[2]
Requires long relaxation delays (

).
Aromatic Ring Provides stable

signals.
Complex coupling patterns due to F-H splitting (

,

).
The "Dual-Nuclei" Advantage

For this specific substrate, a single-nucleus approach is insufficient. We recommend a Dual-Nuclei Validation Strategy :

  • 
    -qNMR:  Primary method for quantification. The region is silent (no background), and the single Fluorine atom provides a 1:1 molar ratio with the molecular scaffold.
    
  • 
    -qNMR:  Secondary method for structural confirmation and solvent impurity quantification.
    

Part 2: Experimental Protocol (The Self-Validating System)

Internal Standard (IS) Selection

The choice of IS is the single most critical decision. It must not overlap with the analyte and must have a sufficiently long


 relaxation time to match the analyte.
  • Recommended for

    
    : 2,4-Dichlorobenzotrifluoride .
    
    • Reasoning: It provides a singlet

      
       peak (approx -63 ppm) distinct from the aromatic Fluorine of the analyte (expected -100 to -120 ppm range). It is chemically inert toward the thiol.
      
  • Recommended for

    
    : 1,3,5-Trimethoxybenzene (TMB) .
    
    • Reasoning: High solubility in DMSO-

      
      ; sharp singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), typically clear of the analyte's aromatic region.
      
Sample Preparation
  • Solvent: DMSO-

    
      is mandatory.
    
    • Why? It ensures complete solubility of the polar nitrile/thiol groups and slows down proton exchange of the thiol, potentially allowing the -SH proton to be observed (though not quantified).

  • Weighing: Use a microbalance (readability 0.001 mg or better).[1][3]

    • Target Mass: 10–15 mg of Analyte + equi-molar amount of IS.

    • Procedure: Weigh directly into the NMR tube or a dedicated mixing vial to prevent transfer losses.

Acquisition Parameters (The "Expert" Settings)

Standard 1D parameters are insufficient for qNMR. You must maximize signal-to-noise (S/N) and ensure full relaxation.

  • Pulse Angle:

    
     (maximize signal per scan).
    
  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Expert Insight: Fluorinated aromatics often have

      
       relaxation times of 3–5 seconds. To achieve 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      . Failure to do this causes under-quantification.
  • Spectral Width (SW): Wide enough to capture IS and Analyte (check

    
     specifically).
    
  • Scans (NS): 64 (minimum) to ensure S/N > 250:1.

Part 3: Comparative Analysis (qNMR vs. Alternatives)

The following table contrasts the performance of qNMR against traditional methods for this specific thiol-based molecule.

Table 1: Performance Comparison Matrix
FeatureqNMR (

)
HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w %) Relative Purity (Area %)Elemental Composition
Reference Standard Not Required (Internal Standard used)Required (for accurate w/w%)Not Required
Thiol Specificity High (Disulfide shift is distinct)Medium (Risk of co-elution or redox on column)Low (Cannot distinguish monomer/dimer)
Precision (RSD) < 1.0% (with proper weighing)< 0.5%< 0.4%
Bias Source Weighing errors,

estimation
Response factor differencesTrapped solvent/inorganics
Traceability SI-Traceable (via NIST IS)Dependent on Reference StdIndirect
Data Interpretation: The "Purity Gap"

It is common to observe a discrepancy where HPLC Purity > qNMR Purity .

  • Cause: HPLC often "misses" inorganic salts, residual solvents, or oligomers that do not absorb UV at the detection wavelength.

Part 4: Workflow Visualization

The following diagram outlines the decision logic and workflow for validating the purity of this compound.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility IS_Select Select Internal Standard (Non-overlapping, Stable) Solubility->IS_Select T1_Measure Determine T1 Relaxation (Inversion Recovery) Acquisition Acquire Spectrum (D1 > 5*T1, 90 deg pulse) T1_Measure->Acquisition Set D1 parameter IS_Select->T1_Measure Processing Processing: Phase, Baseline, Integration Acquisition->Processing Processing->Acquisition S/N < 250:1 Calculation Calculate Purity (Eq. 1) Processing->Calculation

Figure 1: Step-by-step qNMR workflow emphasizing the critical


 determination step often skipped in routine analysis.

Part 5: Calculation & Validation

The Fundamental Equation

Calculate the absolute purity (


) using the following equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard)
    
  • 
    : Number of nuclei (e.g., 1 for 
    
    
    
    in both analyte and IS)
  • 
    : Molar mass
    
  • 
    : Gravimetric mass weighed
    
  • 
    : Certified purity of the Internal Standard
    
Validation Criteria (ICH Q2(R1))

To ensure this method is regulatory-ready, validate against these parameters:

  • Specificity: Demonstrate baseline resolution between the IS, Analyte, and any Disulfide impurity.

  • Linearity: Prepare 5 concentrations (50% to 150% of target).

    
     should be 
    
    
    
    .
  • Robustness: Vary

    
     (e.g., 25s vs 35s). If results change significantly, 
    
    
    
    is too short.

References

  • NIST (National Institute of Standards and Technology). "Quantitative NMR (qNMR) Best Practices." NIST Technical Note. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. [Link]

Sources

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